6-cyclopropyl-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes cyclopropyl, methyl, benzimidazole, phenyl, and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives and benzimidazole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
6-CYCLOPROPYL-3-METHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of cyclopropyl, methyl, benzimidazole, phenyl, and pyrazolopyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H22N6O |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-(1-methylbenzimidazol-2-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H22N6O/c1-15-22-18(24(32)28-25-27-19-10-6-7-11-21(19)30(25)2)14-20(16-12-13-16)26-23(22)31(29-15)17-8-4-3-5-9-17/h3-11,14,16H,12-13H2,1-2H3,(H,27,28,32) |
InChI Key |
MBGKRDLTXUMPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NC5=CC=CC=C5N4C)C6=CC=CC=C6 |
Origin of Product |
United States |
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